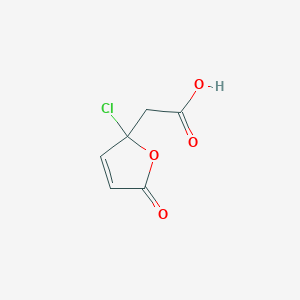
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid is an organochlorine compound and a 5-oxo-2-furylacetic acid. It is a conjugate acid of a (2-chloro-5-oxo-2,5-dihydro-2-furyl)acetate.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Oxadiazoles : The compound has been utilized in the synthesis of oxadiazoles, where its derivatives are used in cyclocondensation reactions. This showcases its utility in creating novel chemical structures (Kudelko & Jasiak, 2013).
- Formation Pathway Studies : It has been employed in research to understand formation pathways of certain red compounds during the Maillard reaction, providing insights into complex chemical processes (Hofmann, 1998).
- Analytical Reagent Usage : This compound is used as an analytical reagent for the determination of molybdenum, demonstrating its utility in analytical chemistry (Dass & Mehta, 1993).
Biochemical Applications
- Biological Activity Analysis : It has been involved in the study of neo-clerodane diterpenoids, substances of interest due to their biological activities, such as insect antifeedant properties (Hundal & Martínez-Ripoll, 1996).
- Involvement in Medicinal Chemistry : Its derivatives have been synthesized and evaluated for hypolipidemic activities, showing its potential applications in the development of therapeutic agents (Moriya et al., 1988).
Material Science and Environmental Applications
- Electrochemical Studies : The compound and its derivatives have been used in electrochemical studies, such as in the study of electrochemical reductions at mercury cathodes, which could have implications in materials science and environmental chemistry (Urove & Peters, 1994).
properties
Product Name |
(2-Chloro-5-oxo-2,5-dihydro-2-furyl)acetic acid |
|---|---|
Molecular Formula |
C6H5ClO4 |
Molecular Weight |
176.55 g/mol |
IUPAC Name |
2-(2-chloro-5-oxofuran-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClO4/c7-6(3-4(8)9)2-1-5(10)11-6/h1-2H,3H2,(H,8,9) |
InChI Key |
WGZZDRVKIXVYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1=O)(CC(=O)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





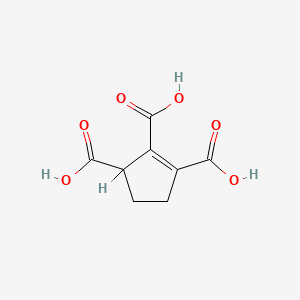
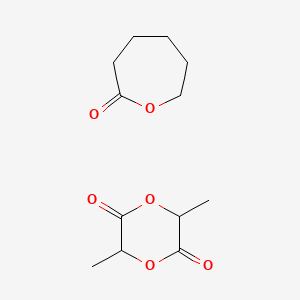


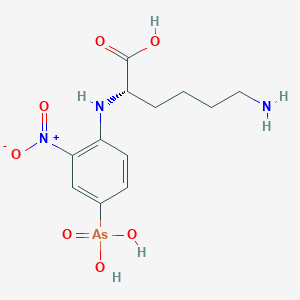
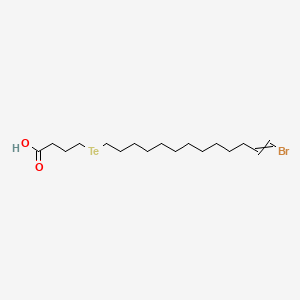




![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)
![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)